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Compound of Interest

Compound Name: Lactobacillic acid

Cat. No.: B026744 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Lactobacillic acid, a cyclopropane fatty acid (CPA), is a significant component of the cell

membrane in certain bacteria, including various species of the genus Lactobacillus. Its

presence and concentration can influence membrane fluidity, stress tolerance, and other

cellular functions, making it a molecule of interest in prokaryotic physiology and potentially in

the development of novel therapeutic agents. This guide provides a comparative overview of

lactobacillic acid content in different Lactobacillus species, supported by experimental data

and detailed methodologies.

Quantitative Comparison of Lactobacillic Acid
The abundance of lactobacillic acid can vary significantly among different Lactobacillus

species and is influenced by culture conditions. The following table summarizes quantitative

data on lactobacillic acid content from a study on Lactobacillus helveticus and Lactobacillus

sanfranciscensis.
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Lactobacillus
Species

Precursor Fatty
Acid

Lactobacillic Acid
(C19cyc11) Content
(% of Total Fatty
Acids)

Reference

Lactobacillus

helveticus

cis-Vaccenic acid

(C18:1n11)

28 - 52% (combined

with its precursor)

[Corsetti et al., 2010]

[1]

Lactobacillus

sanfranciscensis
Oleic acid (C18:1n9)

Not specified, but

synthesizes a different

cyclopropane fatty

acid (C19cyc9)

[Corsetti et al., 2010]

[1]

Note: The main fatty acids for the family Lactobacillaceae are generally considered to be cis-

vaccenic acid and lactobacillic acid.[1]

Biosynthesis of Lactobacillic Acid
Lactobacillic acid is not synthesized de novo but is derived from a pre-existing unsaturated

fatty acid, typically cis-vaccenic acid, which is a common monounsaturated fatty acid in

bacteria. The biosynthesis involves the addition of a methylene bridge across the double bond

of the precursor fatty acid.

cis-Vaccenic Acid (C18:1)

Lactobacillic Acid (C19cyc11)

 Methylene group addition

S-Adenosyl methionine (SAM) CFA Synthase

Click to download full resolution via product page

Caption: Biosynthetic pathway of lactobacillic acid from cis-vaccenic acid.

Experimental Protocols
The quantification of lactobacillic acid in Lactobacillus species typically involves the extraction

of total cellular fatty acids, their derivatization to volatile esters, and subsequent analysis by
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gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).

Protocol: Extraction and Quantification of Lactobacillic
Acid
This protocol provides a general workflow for the analysis of lactobacillic acid from

Lactobacillus cultures.

1. Cell Culture and Harvesting:

Culture the desired Lactobacillus species in an appropriate broth medium (e.g., MRS broth)

under optimal growth conditions.

Harvest the bacterial cells in the stationary phase by centrifugation (e.g., 5000 x g for 10

minutes at 4°C).

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove

residual media components.

2. Lipid Extraction:

Perform a total lipid extraction from the cell pellet using a solvent system such as the Bligh

and Dyer method (chloroform:methanol:water).

3. Saponification and Derivatization (to Fatty Acid Methyl Esters - FAMEs):

Saponify the extracted lipids using a methanolic base (e.g., NaOH in methanol) to release

the fatty acids from complex lipids.

Methylate the free fatty acids to form fatty acid methyl esters (FAMEs) using an acid catalyst

(e.g., BF3 in methanol or HCl in methanol) by heating. This derivatization step is crucial to

increase the volatility of the fatty acids for GC analysis.

4. FAMEs Extraction:

Extract the FAMEs from the reaction mixture into an organic solvent such as hexane.

Wash the organic phase to remove any remaining reactants.
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Dry the hexane extract, for example, over anhydrous sodium sulfate.

5. GC-MS Analysis:

Inject the FAMEs extract into a gas chromatograph equipped with a suitable capillary column

(e.g., a polar column for fatty acid separation).

Use a temperature program to separate the different FAMEs based on their boiling points

and polarity.

Detect the eluted FAMEs using a mass spectrometer, which will provide both retention time

and mass spectral data for identification.

Identify lactobacillic acid methyl ester based on its specific retention time and mass

spectrum compared to a known standard.

Quantify the amount of lactobacillic acid by comparing its peak area to that of an internal

standard added at the beginning of the extraction process.
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Caption: Experimental workflow for lactobacillic acid analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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